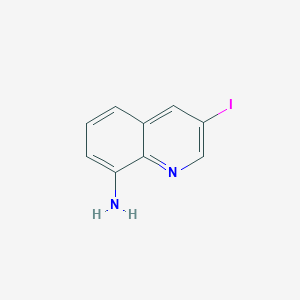

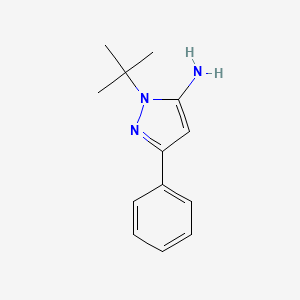

tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Vue d'ensemble

Description

The compound tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a derivative of the dihydroisoquinoline family, which is a group of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the analysis of tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Synthesis Analysis

The synthesis of related dihydroisoquinoline compounds involves modified Pictet-Spengler reactions, which are known to yield high purity products with minimal racemization, as described in the synthesis of (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . This method could potentially be adapted for the synthesis of tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate. Additionally, the use of tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been demonstrated for the protection of amines and phenols, which could be a step in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of dihydroisoquinoline derivatives can be characterized using various spectroscopic methods, including FTIR, NMR, and X-ray crystallography . For instance, the crystal and molecular structure of a related compound was determined by X-ray crystallography, revealing intramolecular hydrogen bonding . These techniques could be employed to analyze the molecular structure of tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Chemical Reactions Analysis

The chemical reactivity of dihydroisoquinoline derivatives can be inferred from studies on similar compounds. For example, the metabolism of 3-tert-butylhydroxyanisole (3-BHA) by rat liver microsomes resulted in the formation of various metabolites, including a catechol derivative, which indicates that tert-butyl groups on the aromatic ring can undergo oxidative metabolism . This suggests that tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate may also be subject to metabolic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl dihydroisoquinoline derivatives can be studied using high-performance liquid chromatography (HPLC) and other analytical techniques. For instance, a normal-phase HPLC method was developed for the simultaneous determination of various tert-butyl-containing antioxidants, which could be adapted for the analysis of tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate . Additionally, the electrochemical properties of tert-butyl-containing compounds can be studied using amperometric detection methods .

Applications De Recherche Scientifique

1. Tert-Butoxycarbonylation Reagent

The compound tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as BBDI, has been utilized as a tert-butoxycarbonylation reagent. This application is significant in organic synthesis, particularly for the protection of acidic proton-containing substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. BBDI allows for chemoselective reactions under mild conditions, enhancing the yield and efficiency of the process (Saito et al., 2006).

2. Synthesis of 1,2-Dihydroisoquinolines and 1H-Isochromenes

BBDI plays a pivotal role in the synthesis of complex organic compounds. It has been utilized in the synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes, essential components in various chemical and pharmaceutical applications. This synthesis involves carbophilic Lewis acids and tandem nucleophilic addition and cyclization processes. This method has opened new avenues for introducing various types of nucleophiles into 1,2-dihydroisoquinolines, expanding the possibilities in synthetic organic chemistry (Obika et al., 2007).

3. Novel 3,4-Dihydroisoquinoline Annulation

Another significant application of tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is in the novel annulation of 3,4-dihydroisoquinoline carboxylate. This process facilitates the formation of isoquinoline heterocycles, which are crucial in synthesizing medicinally important compounds and natural alkaloids. This method provides a direct and expedient approach to creating complex structures that are relevant in medicinal chemistry (Li & Yang, 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,13,17H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIKXSHVYZIKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477806 | |

| Record name | N-tert-Butyloxycarbonyl-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

243858-66-4 | |

| Record name | N-tert-Butyloxycarbonyl-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)

![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)

![1-(4-Fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1340131.png)

![8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine](/img/structure/B1340145.png)